molecular formula C8H17N B15239165 2-(Pentan-2-yl)azetidine

2-(Pentan-2-yl)azetidine

Cat. No.: B15239165
M. Wt: 127.23 g/mol
InChI Key: UDLJUIXYKAACOW-UHFFFAOYSA-N
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Description

2-(Pentan-2-yl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(Pentan-2-yl)azetidine, can be achieved through several methods:

Industrial Production Methods

Industrial production methods for azetidines often involve scalable versions of the synthetic routes mentioned above. The choice of method depends on the desired yield, purity, and specific application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-2-yl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

    Substitution: Nucleophiles such as amines or alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce more saturated azetidine derivatives .

Mechanism of Action

The mechanism of action of 2-(Pentan-2-yl)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines makes them reactive, allowing them to participate in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as drug development or materials science .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2-pentan-2-ylazetidine

InChI

InChI=1S/C8H17N/c1-3-4-7(2)8-5-6-9-8/h7-9H,3-6H2,1-2H3

InChI Key

UDLJUIXYKAACOW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1CCN1

Origin of Product

United States

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